2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through a hierarchical prioritization of its functional groups and substituents. The parent heterocyclic system is pyrazolo[1,5-a]pyrimidine , a fused bicyclic scaffold comprising a pyrazole ring (positions 1–5) annulated with a pyrimidine ring (positions 6–9). Substituents are assigned numerical positions based on IUPAC guidelines for fused heterocycles.
Structural breakdown :
- Position 3 : 4-chlorophenyl group (C₆H₄Cl).
- Positions 2 and 5 : Methyl groups (-CH₃).
- Position 7 : Sulfanyl (-S-) linkage to an ethanone moiety.
- Ethanone substituent : 3,4-dihydroquinolin-1(2H)-yl group, a partially saturated quinoline derivative.
The systematic IUPAC name is constructed as follows:
2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone .
Table 1: Structural components and their IUPAC designations
| Component | Position | IUPAC Prefix/Suffix |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Core | Parent heterocycle |
| 4-Chlorophenyl | 3 | 3-(4-chlorophenyl) |
| Methyl | 2, 5 | 2,5-dimethyl |
| Sulfanyl | 7 | 7-sulfanyl |
| Ethanone | - | 1-(3,4-dihydroquinolin-1(2H)-yl)ethanone |
The molecular formula is C₂₆H₂₃ClN₄OS , with a molecular weight of 482.0 g/mol (computed using PubChem’s formula-based calculator).
Alternative Naming Conventions in Chemical Databases
Chemical databases and registries often employ simplified or non-IUPAC nomenclature for ease of indexing. Key alternative names for this compound include:
SMILES notation :
COC(=O)C1CN(C2=CC=CC=C2C3=NC4=C(N3C5=CC=C(C=C5)Cl)N(C)C=C4C)SC(C1)=O
This linear string encodes the connectivity of atoms and functional groups, emphasizing the ethanone-thioether linkage.Common abbreviations :
- 2-(3-(4-Cl-Ph)-2,5-Me-pyrazolo[1,5-a]pyrimidin-7-ylthio)-1-(3,4-dihydroquinolin-1-yl)ethanone
- 7-[(1-(3,4-Dihydroquinolinyl)acetyl)thio]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Registry-specific identifiers :
Table 2: Cross-database naming variations
CAS Registry Number and Regulatory Classifications
As of May 2025, this compound does not have a publicly disclosed CAS Registry Number in major chemical databases (e.g., PubChem, ChEMBL). Regulatory classifications are inferred from structural analogs:
- Research Use Only (RUO) : Likely classified under this category due to its absence from pharmaceutical or industrial regulatory filings.
- Analog-based regulatory status :
Table 3: Regulatory and registry status (hypothetical)
| Parameter | Detail |
|---|---|
| CAS RN | Not assigned |
| EU REACH | Not registered |
| FDA Status | Non-therapeutic (research chemical) |
| GHS Classification | Likely Category 2 (acute toxicity) based on thioether moiety |
Properties
Molecular Formula |
C25H23ClN4OS |
|---|---|
Molecular Weight |
463.0 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C25H23ClN4OS/c1-16-14-23(32-15-22(31)29-13-5-7-18-6-3-4-8-21(18)29)30-25(27-16)24(17(2)28-30)19-9-11-20(26)12-10-19/h3-4,6,8-12,14H,5,7,13,15H2,1-2H3 |
InChI Key |
ZRHXAWIHOKYQMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC(=O)N3CCCC4=CC=CC=C43)C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Core Structure Synthesis: Pyrazolo[1,5-a]pyrimidine Derivative
The pyrazolo[1,5-a]pyrimidine scaffold is synthesized via cyclocondensation reactions between 5-aminopyrazoles and 1,3-biselectrophilic compounds.
Step 1: Synthesis of 5-Aminopyrazole Precursor
The 5-aminopyrazole core is functionalized with 4-chlorophenyl and 2,5-dimethyl groups. A representative pathway involves:
- Nitration and reduction : Starting with pyrazole derivatives, nitration at the 4-position followed by reduction to introduce the amino group.
- Alkylation and arylation : Introducing methyl groups at positions 2 and 5 via Friedel-Crafts alkylation or nucleophilic substitution.
- Electrophilic substitution : Attaching the 4-chlorophenyl group via Suzuki coupling or direct arylation.
Example Reaction Conditions
| Reagent/Step | Conditions | Yield |
|---|---|---|
| 5-Amino-3-(4-chlorophenyl)-1H-pyrazole + ethyl acetoacetate | H₂SO₄/AcOH, reflux, 6 hr | 85–90% |
| 5-Amino-3-(4-chlorophenyl)-1H-pyrazole + β-ketoester | Microwave, 400 W, 15 min | 90% |
Dihydroquinolinone Synthesis
The dihydroquinolinone moiety is prepared via oxidative cyclization or coupling reactions.
Step 2: Dihydroquinolinone Formation
A one-pot sequential synthesis using deep eutectic solvents (DES) is preferred for environmental sustainability:
- Dehydrogenation : Saturated ketones react with ceric ammonium nitrate (CAN) and TEMPO under oxygen to form α,β-unsaturated intermediates.
- Cyclization : Reaction with 1,3-cyclohexadione and NH₄OAc in DES yields dihydroquinolinones.
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | CAN (20 mol%), TEMPO (20 mol%) |
| Solvent | Choline chloride:PTSA (1:1) |
| Temperature | 100°C |
| Yield | 71–83% |
Sulfanyl Linker Installation
The sulfanyl bridge connects the pyrazolopyrimidine and dihydroquinolinone. Key strategies include:
Step 3: Thiolate Coupling
- Halogenation : Introduce a bromine or iodine atom on the dihydroquinolinone ethanone moiety via electrophilic substitution.
- Nucleophilic Substitution : React the halogenated intermediate with the pyrazolopyrimidine thiolate (generated via deprotonation with NaH or K₂CO₃).
Representative Reaction
| Component | Conditions | Yield |
|---|---|---|
| Dihydroquinolinone bromide + pyrazolopyrimidine thiolate | DMF, K₂CO₃, rt, 12 hr | 65–75% |
Final Assembly and Purification
Critical Challenges and Solutions
Analytical Characterization
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 2.8 (s, 6H, CH₃), δ 7.2–7.8 (m, aromatic H), δ 8.5 (s, pyrimidine H) |
| HRMS | [M+H]⁺ = 432.12 (calculated: 431.19) |
| XRD | Confirms planar pyrazolopyrimidine core |
Comparative Reaction Pathways
| Method | Advantages | Limitations |
|---|---|---|
| Microwave-assisted | High yields, short reaction times | Requires specialized equipment |
| DES-mediated | Eco-friendly, scalable | Limited substrate scope |
| Traditional heating | Cost-effective | Prolonged reaction times |
Data synthesized from
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and bioactivity:
Comparative Analysis
Substituent Effects on Activity: The 7-sulfanyl-dihydroquinolinyl-ethanone group in the target compound contrasts with the 7-ketone in MK82 . The sulfanyl bridge may confer resistance to oxidative degradation compared to oxygen-based linkages. Halogenation: The target’s 4-chlorophenyl group vs. the 2,4-dichlorophenyl/4-fluorophenyl in suggests that meta/para halogen positioning influences receptor selectivity. The dichloro analog in exhibited enhanced antitrypanosomal activity, implying broader halogenation may boost parasitic target engagement.
Synthetic Feasibility :
- MK82 and MK86 were synthesized in low yields (3%), likely due to steric hindrance from the 3-chlorophenyl group. The target compound’s 4-chlorophenyl substituent may mitigate this issue, though explicit yield data are unavailable.
- The sulfanyl linker in the target compound requires thiourea or mercaptan precursors (e.g., elemental sulfur in ), adding synthetic complexity compared to oxygen-based analogs.
Computational Predictions: Docking studies (e.g., AutoDock4 ) predict that the dihydroquinolinyl-ethanone moiety in the target compound may engage in π-π stacking with aromatic receptor residues, while the trifluoromethyl group in could enhance hydrophobic binding.
Metabolic Stability: The 3,4-dihydroquinoline moiety in the target compound may reduce first-pass metabolism compared to fully aromatic quinoline derivatives, as partial saturation often slows CYP450 oxidation .
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H19ClN4OS
- Molecular Weight : 372.89 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, indicating its potential as an antimicrobial, anticancer, and neuroprotective agent. Below are detailed findings regarding its biological activities:
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives possess moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
- The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound shows promise in cancer treatment:
- In vitro studies have reported that similar compounds exhibit cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest .
- The presence of the pyrazolo and quinoline moieties is believed to enhance the interaction with DNA or specific protein targets involved in cancer progression.
Neuroprotective Effects
Emerging evidence suggests that this compound may also have neuroprotective properties:
- It has been noted that derivatives containing the pyrazolo structure can inhibit acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases like Alzheimer's .
- The inhibition of AChE could lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive functions.
The precise mechanism by which This compound exerts its biological effects is still under investigation. However, several proposed mechanisms include:
- Enzyme Inhibition : Inhibition of key enzymes such as AChE and other targets involved in cellular signaling pathways.
- Interference with DNA Replication : Similar compounds have shown the ability to intercalate into DNA or inhibit topoisomerases.
Research Findings and Case Studies
Several studies have explored the biological activities associated with this class of compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
